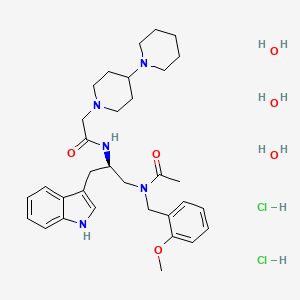
N-Benzoylaspartic acid
Overview
Description
N-benzoyl-L-aspartic acid is a derivative of L-aspartic acid, where the amino group is substituted with a benzoyl group. This compound is known for its role in modifying peptides and proteins, making it a valuable tool in biochemical research .
Mechanism of Action
Target of Action
It’s known that this compound is a major metabolite of benzyl glucosinolate , which suggests it may interact with similar targets or pathways.
Mode of Action
N-Benzoylaspartic acid can be used for the modification of peptides or proteins . It resists racemisation by aqueous acetic anhydride, forming internal anhydrides rather than oxazolones under these conditions . This suggests that this compound may interact with its targets by modifying their structure or function.
Biochemical Analysis
Biochemical Properties
N-Benzoylaspartic acid interacts with various enzymes, proteins, and other biomolecules in biochemical reactions
Cellular Effects
Preliminary studies suggest that this compound may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Transport and Distribution
Understanding how this compound is transported, the transporters or binding proteins it interacts with, and any effects on its localization or accumulation, will provide valuable insights into its biochemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: N-benzoyl-L-aspartic acid can be synthesized by reacting L-aspartic acid with benzoyl chloride in the presence of a base such as sodium hydroxide. The reaction typically occurs at temperatures ranging from 5°C to 55°C and requires a pH range of 9.2 to 13.8 . The reaction mixture is then acidified to obtain the final product.
Industrial Production Methods: Industrial production methods for N-benzoyl-L-aspartic acid often involve similar synthetic routes but on a larger scale. The use of surfactants and buffers can help in optimizing the yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: N-benzoyl-L-aspartic acid undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of different oxidized derivatives.
Reduction: Reduction reactions can convert the benzoyl group to other functional groups.
Substitution: The benzoyl group can be substituted with other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Substitution reactions often require catalysts and specific solvents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines .
Scientific Research Applications
N-benzoyl-L-aspartic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Comparison with Similar Compounds
- N-acetyl-L-aspartic acid
- N-chloroacetyl-L-aspartic acid
- N-(tert-butoxycarbonyl)-L-aspartic acid 4-benzyl ester
Comparison: N-benzoyl-L-aspartic acid is unique due to its benzoyl group, which imparts distinct chemical properties compared to other derivatives like N-acetyl-L-aspartic acid and N-chloroacetyl-L-aspartic acid . The benzoyl group enhances its ability to modify peptides and proteins, making it particularly valuable in biochemical research .
Properties
CAS No. |
4631-12-3 |
|---|---|
Molecular Formula |
C11H11NO5 |
Molecular Weight |
237.21 g/mol |
IUPAC Name |
(2S)-2-benzamidobutanedioic acid |
InChI |
InChI=1S/C11H11NO5/c13-9(14)6-8(11(16)17)12-10(15)7-4-2-1-3-5-7/h1-5,8H,6H2,(H,12,15)(H,13,14)(H,16,17)/t8-/m0/s1 |
InChI Key |
DJLTZJGULPLVOA-QMMMGPOBSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)NC(CC(=O)O)C(=O)O |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)N[C@@H](CC(=O)O)C(=O)O |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(CC(=O)O)C(=O)O |
Appearance |
Solid powder |
melting_point |
171-173°C |
| 4915-59-7 4631-12-3 |
|
physical_description |
Solid |
Pictograms |
Irritant |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
L-Aspartic acid, N-benzoyl-; L-N-Benzoylaspartic acid; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1,6,11-Trihydroxy-8-[4-hydroxy-5-[5-hydroxy-3-[5-[4-hydroxy-5-[5-hydroxy-4-(5-hydroxy-6-methyloxan-2-yl)oxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-3-methyl-5,6-dihydrobenzo[a]anthracene-7,12-dione](/img/structure/B1674459.png)









